molecular formula C20H23N3O2 B8268654 (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8268654
M. Wt: 337.4 g/mol
InChI Key: YZAGHQMZLCONIT-KRWDZBQOSA-N
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Description

(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, an imidazole moiety, and an ethynyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a chiral auxiliary to ensure the desired stereochemistry.

    Final Coupling and Protection:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its imidazole moiety is particularly useful for binding to metal ions and enzymes, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and the ethynyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the ethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Lacks the ethynyl group, resulting in different reactivity and binding properties.

    (S)-tert-Butyl 2-(5-(4-methylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Contains a methyl group instead of an ethynyl group, affecting its steric and electronic properties.

    (S)-tert-Butyl 2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: The presence of a chlorine atom alters its reactivity and potential biological activity.

Uniqueness

The presence of the ethynyl group in (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds, providing unique reactivity and binding characteristics. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(4-ethynylphenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-5-14-8-10-15(11-9-14)16-13-21-18(22-16)17-7-6-12-23(17)19(24)25-20(2,3)4/h1,8-11,13,17H,6-7,12H2,2-4H3,(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAGHQMZLCONIT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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